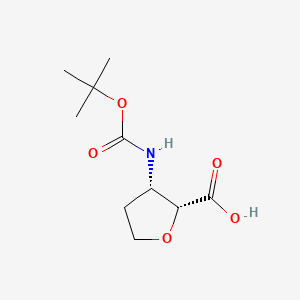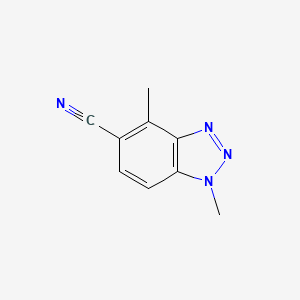
(2R,3S)-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: is an organic compound with the molecular formula C11H19NO5. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products Formed:
- Oxidized derivatives of the tetrahydrofuran ring.
- Alcohols from the reduction of the carboxylic acid group.
- Free amino acids from the removal of the Boc group.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in peptide synthesis due to the presence of the Boc-protected amino group.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding. Its derivatives can serve as inhibitors or activators of specific enzymes, providing insights into their mechanisms of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In the pharmaceutical industry, cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid involves its role as a precursor or intermediate in various biochemical pathways. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further reactions. The compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid: This compound has a similar Boc-protected amino group but differs in the ring structure, containing a cyclobutane ring instead of a tetrahydrofuran ring.
cis-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid: Similar to the above compound but with a cyclopentane ring.
Uniqueness: cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts different chemical properties and reactivity compared to cyclobutane or cyclopentane derivatives. This uniqueness makes it valuable in specific synthetic applications where the tetrahydrofuran ring is required.
Propriétés
Formule moléculaire |
C10H17NO5 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1 |
Clé InChI |
AMWWDVGQNOILKO-NKWVEPMBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCO[C@H]1C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCOC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)

![1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile](/img/structure/B14044573.png)






![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)



